2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine, a similar compound, have shown potent anticancer activity. These derivatives have been effective against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, suggesting potential applications in cancer therapy (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Novel derivatives of thiazolopyrimidine, structurally related to the compound , have been synthesized and shown to possess anti-inflammatory and analgesic activities. These compounds have displayed significant inhibition of COX-2 and have been effective as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Properties
Thieno[3,2-d]pyrimidine derivatives have demonstrated insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agricultural pest control (Fadda et al., 2017).
Radioligand Imaging
Compounds similar to the one have been used in radioligand imaging, particularly in positron emission tomography (PET) for imaging the translocator protein (18 kDa). This application is significant in neurological and oncological research (Dollé et al., 2008).
Cytochrome P450 Induction
Derivatives of thioxo-2,3-dihydropyrimidin have been studied for their role in inducing CYP3A4 mRNA and enzyme activity. This is relevant in pharmacology, particularly in understanding drug metabolism and interactions (Moscovitz et al., 2018).
Antiparkinsonian Activity
Certain thiazolo[4,5-d]pyrimidine derivatives have shown significant antiparkinsonian activity, indicating potential therapeutic applications in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines, structurally related to the compound , have been found to act as mediator release inhibitors, suggesting potential applications in the treatment of asthma (Medwid et al., 1990).
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXTEKNMKDQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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